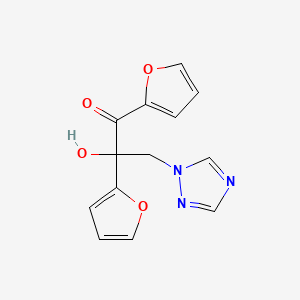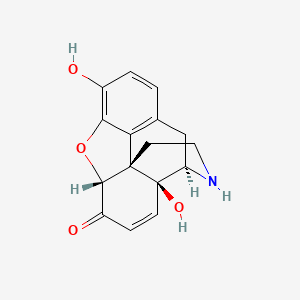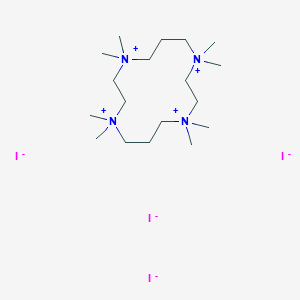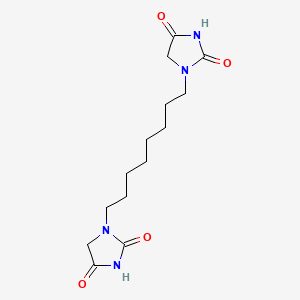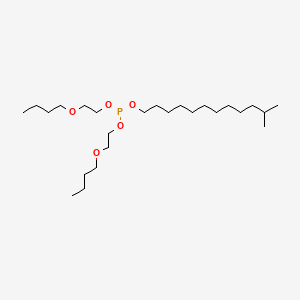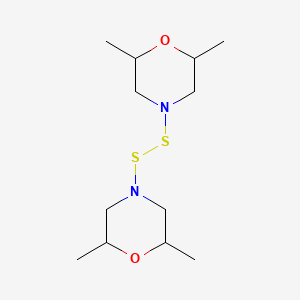
4,4'-Dithiobis(2,6-dimethylmorpholine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Dithiobis(2,6-dimethylmorpholine) is a chemical compound with the molecular formula C12H24N2O2S2 and a molecular weight of 292.46116 g/mol . It is known for its unique structure, which includes two morpholine rings connected by a disulfide bond. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dithiobis(2,6-dimethylmorpholine) typically involves the reaction of 2,6-dimethylmorpholine with sulfur or sulfur-containing reagents. One common method is the oxidative coupling of 2,6-dimethylmorpholine in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of 4,4’-Dithiobis(2,6-dimethylmorpholine) may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Dithiobis(2,6-dimethylmorpholine) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The morpholine rings can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Iodine, hydrogen peroxide, and peracids.
Reducing Agents: Dithiothreitol, sodium borohydride, and lithium aluminum hydride.
Solvents: Dichloromethane, acetonitrile, and ethanol.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols.
Substitution Products: Various substituted morpholine derivatives.
Applications De Recherche Scientifique
4,4’-Dithiobis(2,6-dimethylmorpholine) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for certain chemical reactions.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of 4,4’-Dithiobis(2,6-dimethylmorpholine) involves its ability to form and break disulfide bonds. This property is crucial in redox reactions, where the compound can act as both an oxidizing and reducing agent. The morpholine rings provide stability and solubility, making the compound versatile in various chemical environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Dithiobis(2-methylmorpholine): Similar structure but with different substitution patterns on the morpholine rings.
4,4’-Dithiobis(morpholine): Lacks the methyl groups present in 4,4’-Dithiobis(2,6-dimethylmorpholine).
Bis(2,6-dimethylmorpholine) disulfide: Another disulfide compound with similar morpholine rings.
Uniqueness
4,4’-Dithiobis(2,6-dimethylmorpholine) is unique due to its specific substitution pattern, which provides distinct chemical reactivity and stability. The presence of methyl groups on the morpholine rings enhances its solubility and makes it more suitable for certain applications compared to its analogs .
Propriétés
Numéro CAS |
85865-96-9 |
|---|---|
Formule moléculaire |
C12H24N2O2S2 |
Poids moléculaire |
292.5 g/mol |
Nom IUPAC |
4-[(2,6-dimethylmorpholin-4-yl)disulfanyl]-2,6-dimethylmorpholine |
InChI |
InChI=1S/C12H24N2O2S2/c1-9-5-13(6-10(2)15-9)17-18-14-7-11(3)16-12(4)8-14/h9-12H,5-8H2,1-4H3 |
Clé InChI |
HKFSGPJTXXTDTB-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CC(O1)C)SSN2CC(OC(C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




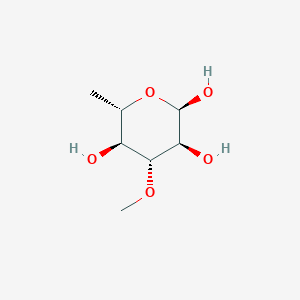




![4-[(4-Aminophenyl)methyl]-2,6-diethylaniline](/img/structure/B12666125.png)
